2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-6-12(16-3)11(15-2)5-8(10)7-4-9(7)13/h5-7,9H,4,13H2,1-3H3 |
InChI Key |
WRUZWMMBYLENFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC2N)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as 2,4,5-trimethoxybenzyl chloride, followed by amination. One common method involves the reaction of 2,4,5-trimethoxybenzyl chloride with a cyclopropane derivative in the presence of a strong base, such as sodium hydride, to form the cyclopropane ring. The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: Positional Variations of Methoxy Groups
2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amine
- Substituents : Methoxy groups at 3,4,5 positions on the phenyl ring.
- Key Differences: The shifted methoxy groups alter electronic distribution (para vs. The 3,4,5-trimethoxy pattern is common in psychedelic phenethylamines (e.g., mescaline analogs), suggesting this isomer may exhibit distinct pharmacological behavior .
TMA-2 (1-(2,4,5-Trimethoxyphenyl)propan-2-amine)
- Substituents : Methoxy groups at 2,4,5 positions but lacks a cyclopropane ring; instead, it has a propane backbone.
- Key Differences : The absence of cyclopropane reduces ring strain and rigidity, likely increasing metabolic flexibility. TMA-2 has been identified in forensic reports as a psychoactive substance, highlighting the importance of the trimethoxy motif in activity .
Functional Group Substitutions: Halogens vs. Methoxy Groups
2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine
- Substituents : Fluorine atoms at 3,4,5 positions.
- Key Differences: Fluorine’s electronegativity and smaller size reduce steric hindrance compared to methoxy groups.
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
- Substituents : Chlorine (3-position) and fluorine (4-position) on the phenyl ring.
- Key Differences : The chiral cyclopropane introduces stereochemical complexity, which could lead to enantiomer-specific biological activity. Halogen substitutions may confer resistance to oxidative metabolism compared to methoxy groups .
Backbone Modifications: Cyclopropane vs. Alternative Scaffolds
2-(Methylamino)-1-(2,4,5-trimethylphenyl)-1-propanone
- Structure: Features a ketone and methylamino group on a trimethylphenyl scaffold.
- Key Differences: The ketone group introduces polarity, reducing lipophilicity. The absence of a cyclopropane and methoxy groups likely shifts its mechanism of action, possibly toward stimulant rather than hallucinogenic effects .
Comparative Data Table
Key Research Findings
- Positional Isomerism : The 2,4,5-trimethoxy configuration in the target compound and TMA-2 is associated with serotonergic activity, whereas 3,4,5-substituted analogs may prioritize different receptor subtypes .
- Halogen Effects : Trifluorophenyl analogs exhibit increased metabolic stability but reduced hydrogen-bonding capacity, which may limit efficacy in psychedelic pathways .
Biological Activity
2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine, a compound structurally related to cyclopropylamines and phenethylamines, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes various studies to elucidate its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclopropane ring attached to a trimethoxy-substituted phenyl group. This unique configuration may influence its interaction with biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown selective cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3g | Ramos | 1.42 ± 0.13 |
| 3e | Jurkat | 10.85 ± 1.48 |
| 3c | CCRF-CEM | 20.72 ± 2.67 |
Hallucinogenic Activity
The compound's structural analogs have been investigated for their psychoactive properties. For example, DMCPA (a related cyclopropylamine) was found to exhibit hallucinogenic activity in animal models, suggesting that similar compounds might also engage serotonergic pathways.
- Behavioral Studies :
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with neurotransmitter receptors or modulate signaling pathways involved in cell proliferation and apoptosis.
Receptor Interaction
Research indicates that compounds with similar structures may act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT2A). This interaction could explain both the psychoactive effects and the potential anticancer properties observed in related compounds.
Case Studies
Several case studies have highlighted the biological implications of cyclopropylamines:
- Antitumor Effects : A study demonstrated that a combination therapy involving trametinib and a related compound led to enhanced antitumor activity in malignant pleural mesothelioma models by inhibiting ERK signaling pathways .
- Psychoactive Effects : The stereoselective nature of cyclopropylamines was further illustrated in behavioral assays where specific isomers elicited distinct physiological responses .
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–2.0 ppm) and methoxy group positions .
- IR : Stretching frequencies for amine (3300–3500 cm⁻¹) and methoxy (≈2850 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ for C₁₂H₁₇NO₃).
How can researchers resolve discrepancies in reported receptor binding affinities?
Advanced
Contradictions may arise from assay conditions (e.g., pH, temperature) or stereochemical variations. Methodological solutions:
- Standardize assays using recombinant receptors and control ligands (e.g., serotonin/dopamine analogs).
- Perform enantiomeric separation via chiral HPLC (e.g., Chiralpak AD-H column) to test individual stereoisomers .
- Validate findings with computational docking (AutoDock Vina) and molecular dynamics simulations to identify key binding residues .
What strategies minimize side products during synthesis?
Q. Advanced
- Temperature Control : Slow addition of reagents at 0°C reduces exothermic side reactions.
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance cyclopropanation efficiency.
- In-line Analytics : Employ HPLC or GC-MS to monitor intermediates and adjust conditions in real time .
Side products like ring-opened byproducts can be mitigated by avoiding protic solvents and strong acids.
How does stereochemistry influence pharmacological activity?
Advanced
The cyclopropane ring’s stereochemistry (cis/trans) significantly impacts receptor binding. For example, (1R,2R)-enantiomers of similar compounds show 10–100× higher affinity for serotonin receptors than (1S,2S)-forms . Strategies:
- Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis.
- Use X-ray crystallography (SHELXT ) or vibrational circular dichroism (VCD) to assign absolute configurations.
What are the stability considerations for long-term storage?
Q. Basic
- Storage Conditions : Protect from light and moisture; store at –20°C under inert gas (N₂/Ar).
- Degradation Signs : Discoloration (yellowing) indicates oxidation; monitor via TLC or HPLC.
Amine groups are prone to oxidation, so antioxidants (e.g., BHT) may be added to solutions .
How can crystallographic data improve structure-activity relationship (SAR) studies?
Advanced
Single-crystal X-ray diffraction (SHELX suite ) reveals bond angles, torsion strains, and intermolecular interactions. For example:
- Cyclopropane ring strain (≈115° bond angles) may enhance rigidity and receptor complementarity.
- Methoxy groups participate in hydrogen bonds with target proteins, as seen in trimethoxyamphetamine analogs .
What pharmacological targets are hypothesized based on structural analogs?
Basic
Similar compounds (e.g., TMA-2 ) target serotonin (5-HT₂A) and dopamine receptors. Proposed studies:
- Radioligand binding assays with [³H]ketanserin (5-HT₂A).
- Functional assays (e.g., calcium flux in HEK-293 cells expressing receptors).
How to assess environmental and metabolic stability for preclinical development?
Q. Advanced
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS.
- Environmental Fate : Use DFT to predict biodegradation pathways (e.g., demethylation of methoxy groups) .
- Ecotoxicology : Follow OECD guidelines for acute toxicity testing in Daphnia magna or algae.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
